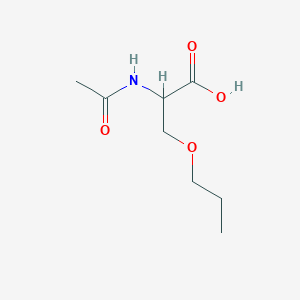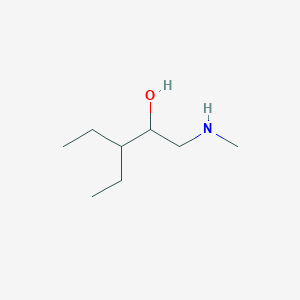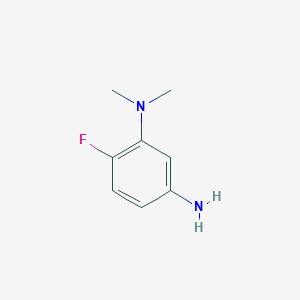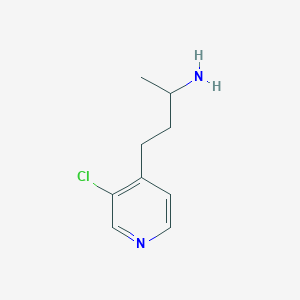
4-(3-Chloropyridin-4-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropyridin-4-yl)butan-2-amine is an organic compound with the molecular formula C9H13ClN2. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a butan-2-amine chain at the 4-position. It is a chiral amine, which means it has a stereocenter and can exist in enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .
準備方法
The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-(3-chloropyridin-4-yl)butan-2-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often include an acidic or basic medium to facilitate the formation of the amine .
Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the synthesis of chiral amines, offering an environmentally friendly alternative to traditional chemical methods .
化学反応の分析
4-(3-Chloropyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 4-(3-chloropyridin-4-yl)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol, 4-(3-chloropyridin-4-yl)butan-2-ol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学的研究の応用
4-(3-Chloropyridin-4-yl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving amine dehydrogenases.
Medicine: As a precursor to pharmaceutical compounds, it is involved in the development of drugs targeting various diseases.
Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides.
作用機序
The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-amine depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination process. The enzyme binds to the substrate, facilitating the transfer of a hydride ion to form the corresponding amine. This process involves the formation of an enzyme-substrate complex, followed by the reduction of the imine intermediate to produce the final amine product .
類似化合物との比較
4-(3-Chloropyridin-4-yl)butan-2-amine can be compared with other similar compounds, such as:
4-(3-Chloropyridin-4-yl)butan-2-ol: This compound is the alcohol derivative of this compound and can be synthesized through the reduction of the amine.
4-(3-Chloropyridin-4-yl)butan-2-one: This ketone derivative is formed through the oxidation of the amine and serves as an intermediate in the synthesis of the amine.
4-(3-Chloropyridin-4-yl)butanoic acid: This carboxylic acid derivative can be synthesized through the oxidation of the alcohol or the amine and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its chiral nature and its versatility as a building block for the synthesis of a wide range of biologically active compounds.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
4-(3-chloropyridin-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7(11)2-3-8-4-5-12-6-9(8)10/h4-7H,2-3,11H2,1H3 |
InChIキー |
YDALQGZJBXZHNC-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=C(C=NC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
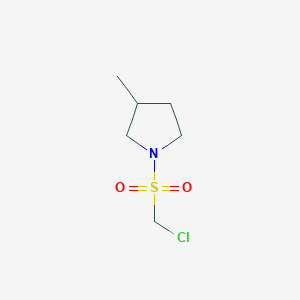

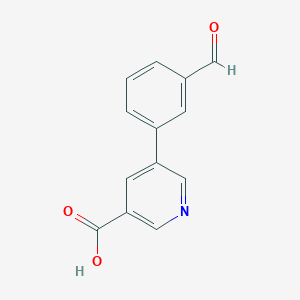
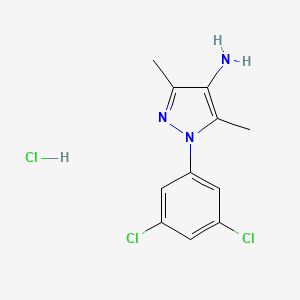
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)

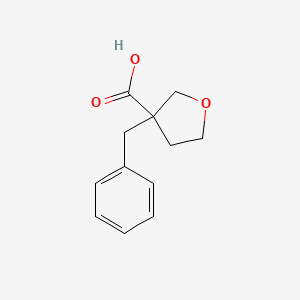
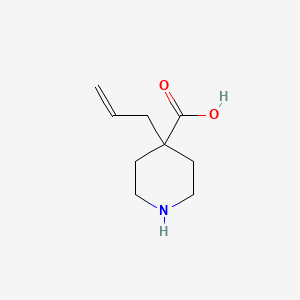
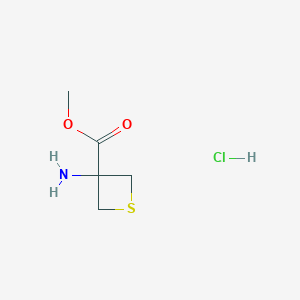
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)
